
(R)-1-Cyclohexyl-2,2-dimethylpropan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-Cyclohexyl-2,2-dimethylpropan-1-ol is an organic compound with a unique structure that includes a cyclohexyl group attached to a propanol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Cyclohexyl-2,2-dimethylpropan-1-ol typically involves the reduction of the corresponding ketone or aldehyde. One common method is the reduction of ®-1-Cyclohexyl-2,2-dimethylpropan-1-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of ®-1-Cyclohexyl-2,2-dimethylpropan-1-ol may involve catalytic hydrogenation processes. These methods utilize catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) to facilitate the reduction of the ketone or aldehyde precursor under hydrogen gas pressure. This approach is efficient and scalable, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
®-1-Cyclohexyl-2,2-dimethylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Further reduction can lead to the formation of secondary alcohols or hydrocarbons, depending on the reagents and conditions used.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Thionyl chloride (SOCl2) or tosyl chloride (TsCl) in the presence of a base like pyridine.
Major Products
Oxidation: ®-1-Cyclohexyl-2,2-dimethylpropan-1-one or ®-1-Cyclohexyl-2,2-dimethylpropanal.
Reduction: ®-1-Cyclohexyl-2,2-dimethylpropan-1-amine or cyclohexyl-substituted hydrocarbons.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
®-1-Cyclohexyl-2,2-dimethylpropan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in pharmaceutical research.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
作用機序
The mechanism of action of ®-1-Cyclohexyl-2,2-dimethylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
(S)-1-Cyclohexyl-2,2-dimethylpropan-1-ol: The enantiomer of the compound with similar chemical properties but different biological activity.
Cyclohexanol: A simpler analog with a hydroxyl group attached directly to the cyclohexane ring.
2,2-Dimethylpropan-1-ol: A structural analog lacking the cyclohexyl group.
Uniqueness
®-1-Cyclohexyl-2,2-dimethylpropan-1-ol is unique due to its chiral nature and the presence of both cyclohexyl and dimethyl groups. This combination of structural features imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C11H22O |
|---|---|
分子量 |
170.29 g/mol |
IUPAC名 |
(1R)-1-cyclohexyl-2,2-dimethylpropan-1-ol |
InChI |
InChI=1S/C11H22O/c1-11(2,3)10(12)9-7-5-4-6-8-9/h9-10,12H,4-8H2,1-3H3/t10-/m1/s1 |
InChIキー |
SHNBWIOMPFKTMH-SNVBAGLBSA-N |
異性体SMILES |
CC(C)(C)[C@@H](C1CCCCC1)O |
正規SMILES |
CC(C)(C)C(C1CCCCC1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Bromo-3-chlorodibenzo[b,d]furan-4-ol](/img/structure/B12949140.png)
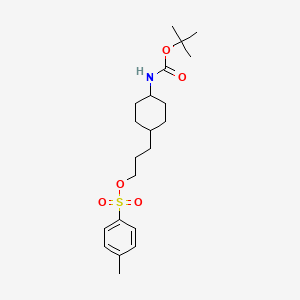
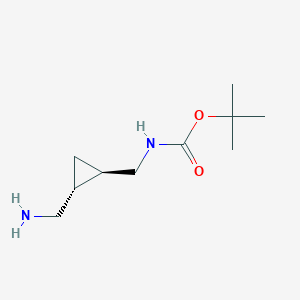
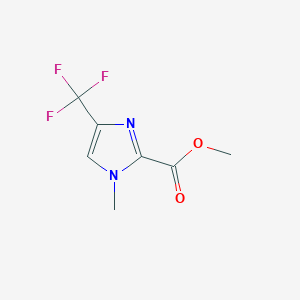
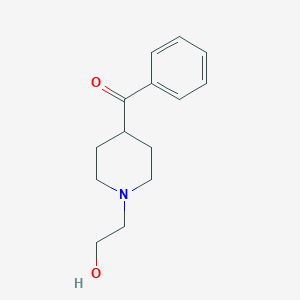
![(7-Chlorobenzo[d]thiazol-2-yl)methanamine](/img/structure/B12949147.png)
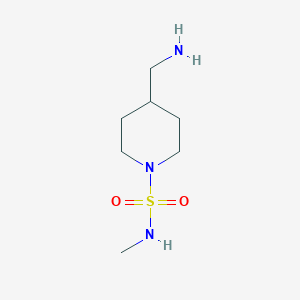
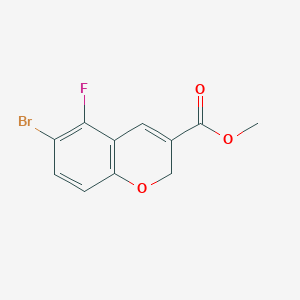
![5-Fluoro-2-azaspiro[3.4]octane](/img/structure/B12949170.png)
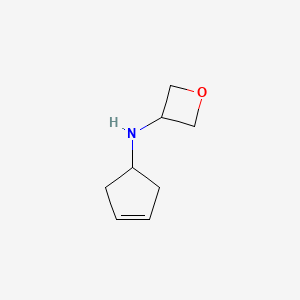

![(2E)-3-(5-carboxypentyl)-2-[(2E,4E,6E)-7-[3-(5-carboxypentyl)-1,1-dimethyl-7-sulfobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indole-7-sulfonate](/img/structure/B12949219.png)

